molecular formula C4H12NO6PS B14219423 2-[(2-Phosphonoethyl)amino]ethane-1-sulfonic acid CAS No. 620158-45-4

2-[(2-Phosphonoethyl)amino]ethane-1-sulfonic acid

Cat. No.: B14219423
CAS No.: 620158-45-4
M. Wt: 233.18 g/mol
InChI Key: XFAXGXMGEMGSIJ-UHFFFAOYSA-N
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Description

2-[(2-Phosphonoethyl)amino]ethane-1-sulfonic acid is a chemical compound with the molecular formula C4H13NO9P2S. It is known for its unique structure, which includes both phosphono and sulfonic acid groups. This compound is often used in various scientific research applications due to its buffering properties and ability to participate in a range of chemical reactions.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[(2-Phosphonoethyl)amino]ethane-1-sulfonic acid typically involves the reaction of ethylene diamine with phosphorous acid and sulfur trioxide. The reaction conditions often require controlled temperatures and pH levels to ensure the correct formation of the compound.

Industrial Production Methods

In industrial settings, the production of this compound may involve large-scale reactions using similar reagents but optimized for higher yields and purity. The process often includes steps for purification and crystallization to obtain the final product in a usable form.

Chemical Reactions Analysis

Types of Reactions

2-[(2-Phosphonoethyl)amino]ethane-1-sulfonic acid can undergo various types of chemical reactions, including:

    Oxidation: This reaction can lead to the formation of sulfonic acid derivatives.

    Reduction: This can result in the formation of amine derivatives.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the amino group can be replaced by other nucleophiles.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like sodium borohydride for reduction, and various nucleophiles for substitution reactions. The conditions typically involve controlled temperatures and pH levels to ensure the desired reaction pathway.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfonic acid derivatives, while reduction can produce amine derivatives.

Scientific Research Applications

2-[(2-Phosphonoethyl)amino]ethane-1-sulfonic acid has a wide range of applications in scientific research:

    Chemistry: It is used as a buffering agent in various chemical reactions to maintain stable pH levels.

    Biology: The compound is used in biological studies to stabilize pH in cell culture media and other biological assays.

    Industry: The compound is used in industrial processes that require precise pH control, such as in the manufacture of pharmaceuticals and other chemicals.

Mechanism of Action

The mechanism by which 2-[(2-Phosphonoethyl)amino]ethane-1-sulfonic acid exerts its effects is primarily through its ability to act as a buffer. It can donate or accept protons, thereby stabilizing the pH of the solution. The molecular targets and pathways involved include interactions with various enzymes and proteins that are sensitive to pH changes.

Comparison with Similar Compounds

Similar Compounds

    2-[(2-Hydroxyethyl)amino]ethane-1-sulfonic acid: This compound has similar buffering properties but lacks the phosphono group.

    N,N-Bis(2-hydroxyethyl)-2-aminoethanesulfonic acid:

Uniqueness

What sets 2-[(2-Phosphonoethyl)amino]ethane-1-sulfonic acid apart from similar compounds is its dual functionality, with both phosphono and sulfonic acid groups. This unique structure allows it to participate in a wider range of chemical reactions and provides enhanced buffering capacity.

Properties

CAS No.

620158-45-4

Molecular Formula

C4H12NO6PS

Molecular Weight

233.18 g/mol

IUPAC Name

2-(2-phosphonoethylamino)ethanesulfonic acid

InChI

InChI=1S/C4H12NO6PS/c6-12(7,8)3-1-5-2-4-13(9,10)11/h5H,1-4H2,(H2,6,7,8)(H,9,10,11)

InChI Key

XFAXGXMGEMGSIJ-UHFFFAOYSA-N

Canonical SMILES

C(CP(=O)(O)O)NCCS(=O)(=O)O

Origin of Product

United States

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